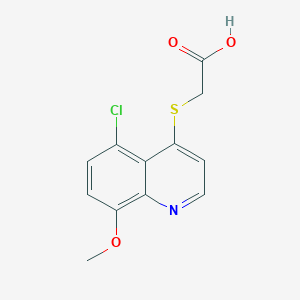

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid

Description

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid is a synthetic quinoline derivative featuring a thioacetic acid moiety at the 4-position of the quinoline core, with a chlorine substituent at position 5 and a methoxy group at position 6. The chloro and methoxy substituents likely modulate its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, as observed in related compounds .

Properties

Molecular Formula |

C12H10ClNO3S |

|---|---|

Molecular Weight |

283.73 g/mol |

IUPAC Name |

2-(5-chloro-8-methoxyquinolin-4-yl)sulfanylacetic acid |

InChI |

InChI=1S/C12H10ClNO3S/c1-17-8-3-2-7(13)11-9(18-6-10(15)16)4-5-14-12(8)11/h2-5H,6H2,1H3,(H,15,16) |

InChI Key |

BBEJIXIMWOPKEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-chloro-8-methoxyquinoline.

Thioether Formation: The 5-chloro-8-methoxyquinoline is then reacted with a suitable thiol reagent to form the thioether linkage.

Acetic Acid Introduction:

The reaction conditions for each step may vary, but common reagents and solvents used include tetrahydrofuran (THF), sodium hydroxide, and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid (C12H10ClNO3S) is a chemical compound with potential applications in scientific research .

Chemical Structure and Properties

this compound has the PubChem CID 54773015 . MolCore and Ambeed provide specific information regarding this compound .

Potential Applications

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the provided search results, research on related compounds suggests potential applications.

Anticancer Research

The N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown anticancer activity . One compound, 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, exhibited high antiproliferative activity against tested human cell lines .

Tyrosine Kinase Inhibition

Thiazolidin-4-one analogs have demonstrated tyrosine kinase inhibitory activity . One analog displayed multi-tyrosine inhibition in response to various kinases and reduced cell proliferation and induced apoptosis in colon, lung, and breast tumor cell lines . Another compound in this series showed potent inhibitory activity toward multi-tyrosine kinases and cytotoxic activity against a lung carcinoma cell line .

PIM Kinase Inhibition

Another thiazolidin-4-one analog exhibited potent PIM kinase inhibition and anti-proliferative activity against leukemia cell lines .

Biological Activity

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological properties, including anticancer, antiviral, and antibacterial activities.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives have been noted to possess IC50 values ranging from 0.81 mM to 10 mM against different cancer types, demonstrating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Type | IC50 (mM) |

|---|---|---|

| Compound A | MCF-7 | 0.35 |

| Compound B | T47D | 0.54 |

| Compound C | A549 | 1.0 |

| This compound | Various | 0.81 - 10 |

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral properties. The compound has been associated with inhibition of viral growth, particularly in relation to influenza viruses. Studies suggest that modifications on the quinoline ring can enhance antiviral efficacy, with some derivatives showing up to 91.2% inhibition against H5N1 virus growth .

Antibacterial Activity

The antibacterial potential of quinoline derivatives is notable as well. Compounds similar to this compound have demonstrated significant activity against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Bacterial Strain | Compound Name | Inhibition Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | Compound A | 22 |

| Klebsiella pneumoniae | Compound B | 25 |

| Escherichia coli | This compound | MIC: 1 × 10^-4 |

The biological activity of quinoline derivatives, including the compound in focus, is often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes and various kinases.

- DNA Intercalation : These compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of quinoline-thiosemicarbazone hybrids, which include structural similarities to this compound. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential for further development .

Study on Antiviral Properties

Research focusing on the antiviral capabilities of quinoline derivatives highlighted their effectiveness against RNA viruses. The study demonstrated that specific modifications on the quinoline structure could enhance antiviral activity while maintaining low cytotoxicity levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Toxicity and Bioactivity

Key structural variations among 2-((quinolin-4-yl)thio)acetic acid derivatives influence their toxicity and efficacy:

- Alkoxy Substituents (e.g., -OCH₃, -OC₂H₅): Derivatives with alkoxy groups at the 6th position (e.g., QAC-3, QAC-4) exhibit low toxicity and enhance rhizogenesis in plant models. The methoxy group in 2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid may similarly reduce toxicity while maintaining bioactivity .

- Halogen Substituents (e.g., -Cl, -Br): Chloro or bromo groups at the 5th or 8th positions (e.g., QAC-1, QAC-5) correlate with increased toxicity.

- Sodium Salts : Ionized forms (e.g., QAC-5) show greater bioavailability but elevated toxicity due to enhanced membrane permeability .

Physicochemical Properties

- Lipophilicity (log P) : Alkoxy-substituted derivatives (log P ~2.5–3.0) fall within the optimal range for membrane permeability, as per Lipinski’s rule . The chloro and methoxy groups in the target compound may adjust log P similarly.

- Solubility : Sodium salts (e.g., QAC-5) exhibit higher aqueous solubility than neutral acids, critical for agricultural applications .

Data Table: Comparative Analysis of Key Derivatives

Research Implications and Gaps

- Toxicity-Bioactivity Balance: The chloro and methoxy substituents in this compound may offer a favorable balance between toxicity and efficacy, akin to QAC-3 and QAC-5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.